molecular formula CaNi5 B14726498 CID 71354951 CAS No. 12213-73-9

CID 71354951

Cat. No.: B14726498
CAS No.: 12213-73-9
M. Wt: 333.54 g/mol
InChI Key: CAZWFIOZQADXOA-UHFFFAOYSA-N
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Description

CID 71354951 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. This lack of direct information necessitates a comparative framework based on structurally or functionally analogous compounds discussed in the literature. For instance, studies on betulin derivatives (e.g., CID 72326, CID 64971) and oscillatoxin analogs (e.g., CID 101283546, CID 185389) offer insights into common methodologies for comparing bioactive compounds .

Properties

CAS No.

12213-73-9

Molecular Formula

CaNi5

Molecular Weight

333.54 g/mol

InChI

InChI=1S/Ca.5Ni

InChI Key

CAZWFIOZQADXOA-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Ni].[Ni].[Ni].[Ni].[Ni]

Origin of Product

United States

Chemical Reactions Analysis

Structural and Compositional Analysis

  • Molecular Formula : CaNi₅ (calcium and nickel in a 1:5 ratio) .

  • Molecular Weight : 333.54 g/mol .

  • Component Compounds :

    • Calcium (Ca)

    • Nickel (Ni)

    • Molar ratio: 1 Ca : 5 Ni .

Property Value Reference
Molecular Weight333.54 g/molPubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count0PubChem

Potential Chemical Reactions

While no explicit reaction mechanisms are detailed in the provided sources, the alloy’s reactivity can be inferred from the properties of its constituent metals:

  • Calcium : Highly reactive, readily oxidizes in air and reacts violently with water to produce hydrogen gas (e.g., 2Ca+2H2O2Ca(OH)2+H22\text{Ca} + 2\text{H}_2\text{O} \rightarrow 2\text{Ca(OH)}_2 + \text{H}_2) .

  • Nickel : Less reactive than calcium, but can corrode in acidic or humid environments (e.g., Ni+2H+Ni2++H2\text{Ni} + 2\text{H}^+ \rightarrow \text{Ni}^{2+} + \text{H}_2) .

Limitations in Available Data

The provided sources ( ) focus on structural, physical, and safety data but lack explicit details on synthesis pathways, decomposition reactions, or catalytic properties. For a comprehensive analysis of CaNi₅’s chemical behavior, additional experimental studies (e.g., thermogravimetric analysis, electrochemical testing) would be required.

Scientific Research Applications

CID 71354951 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it has potential applications in studying molecular interactions and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 71354951 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71354951, we analyze structurally related compounds from the evidence, focusing on their properties, applications, and research findings.

Structural Analogues: Betulin Derivatives

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with demonstrated biological activities. Key comparisons include:

  • Structural Features : Betulinic acid (CID 64971) is a oxidized derivative of betulin (CID 72326), with a carboxyl group replacing the hydroxyl group at the C-28 position. This modification enhances its solubility and pharmacological activity .
  • Functional Roles : Betulin exhibits antiviral and anti-inflammatory properties, while betulinic acid is studied for its antitumor and anti-HIV activities .
  • Research Findings : Betulin-derived inhibitors, such as 3-O-caffeoyl betulin (CID 10153267), show improved binding affinity to enzymes like steroid sulfatase compared to the parent compound .

Functional Analogues: Oscillatoxin Derivatives

Oscillatoxins, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), are marine natural products with cytotoxic properties. Comparisons include:

  • Structural Modifications : Methylation at the C-30 position (CID 185389) increases metabolic stability compared to oscillatoxin D (CID 101283546) .
  • Bioactivity : Oscillatoxin derivatives inhibit protein phosphatases, but methylation alters potency and selectivity toward specific enzyme isoforms .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound (CID) Structural Class Key Functional Groups Bioactivity Reference
Betulin (72326) Triterpenoid Hydroxyl at C-3, C-28 Anti-inflammatory, antiviral
Betulinic acid (64971) Triterpenoid Carboxyl at C-28 Antitumor, anti-HIV
Oscillatoxin D (101283546) Polyketide Epoxide, lactone ring Protein phosphatase inhibition
30-Methyl-oscillatoxin D (185389) Polyketide Methylated C-30 Enhanced metabolic stability

Table 2: Research Findings on Analogous Compounds

Compound (CID) Key Finding Methodology Reference
3-O-caffeoyl betulin (10153267) 10-fold higher enzyme inhibition vs. betulin (CID 72326) Enzyme assays, docking studies
Oscillatoxin D (101283546) IC50 of 0.8 nM against PP1 phosphatase High-throughput screening

Research Findings and Methodological Insights

  • Collision-Induced Dissociation (CID) in MS: Studies comparing CID and ETD (electron transfer dissociation) highlight CID's utility in fragmenting small molecules (e.g., sulfonamides) but note limitations in analyzing post-translational modifications like ubiquitination .
  • Structural-Activity Relationships (SAR) : Modifications such as methylation or hydroxylation significantly alter bioactivity and metabolic stability, as seen in oscillatoxin and betulin derivatives .
  • Therapeutic Potential: Betulinic acid derivatives are prioritized in drug discovery due to their enhanced pharmacokinetic profiles compared to betulin .

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